methyl 1-phenyl-1H-pyrazole-4-carboxylate
Description
Significance of Pyrazole (B372694) Derivatives in Academic Research
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, a status it owes to its unique structural features. nih.govmdpi.com The arrangement of nitrogen and carbon atoms in the pyrazole ring allows for diverse substitution patterns, leading to a vast library of derivatives with distinct properties. nih.gov Researchers have extensively explored these compounds, revealing their importance in several key areas:
Medicinal Chemistry: Pyrazole derivatives are renowned for their wide range of pharmacological activities. globalresearchonline.net They form the core of numerous approved drugs, including the anti-inflammatory agent celecoxib (B62257) and the analgesic dipyrone. nih.gov Academic research has demonstrated their potential as anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antidiabetic agents. globalresearchonline.netmdpi.comresearchgate.net The ability of the pyrazole framework to act as a bioisostere for other functional groups and to engage in various biological interactions makes it a highly attractive starting point for drug discovery. mdpi.comresearchgate.net
Agrochemicals: The biological activity of pyrazoles extends to agriculture. globalresearchonline.net A number of commercial fungicides and insecticides are based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide structure, highlighting the importance of this scaffold in crop protection. mdpi.comresearchgate.net
Materials Science and Catalysis: Beyond biological applications, pyrazole derivatives are utilized in the development of novel materials. They serve as ligands for the creation of metal-organic frameworks (MOFs), fluorescent dyes, and other functional materials. globalresearchonline.net N-unsubstituted pyrazoles, due to their proton-responsive nature, are valuable ligands in homogeneous catalysis. researchgate.net
The synthesis of pyrazole derivatives has also been a major focus of academic research. Traditional methods, such as the condensation of hydrazines with 1,3-dicarbonyl compounds, have been refined and supplemented by modern techniques, including multicomponent reactions and green chemistry approaches, to improve efficiency and accessibility. nih.gov
Research Focus on Methyl 1-Phenyl-1H-Pyrazole-4-Carboxylate and Congeners
Within the broad family of pyrazoles, This compound and its congeners have emerged as significant targets of research. This specific framework combines the pyrazole core with a phenyl group at the 1-position and a methyl carboxylate group at the 4-position, offering a versatile platform for further chemical modification.
Research on this class of compounds is multifaceted, primarily focusing on their synthesis and their role as key intermediates in the preparation of more complex, biologically active molecules. For instance, a diverse library of 1-phenyl-pyrazole-4-carboxylic acid derivatives has been synthesized and evaluated for their potent inhibitory activity against xanthine (B1682287) oxidoreductase (XOR), an enzyme implicated in hyperuricemia and gout. nih.gov In these studies, the carboxylate group of the parent acid (1-phenyl-1H-pyrazole-4-carboxylic acid) serves as a handle for creating various amides and esters to probe structure-activity relationships. nih.gov
The synthesis of congeners, where the core structure is systematically altered, is a common strategy to develop new therapeutic agents and functional materials. Key research directions include:
Modification of the Pyrazole Ring: Introducing substituents at other positions of the pyrazole ring, such as a methyl group at the 3-position or a difluoromethyl group, has led to the development of potent fungicides. mdpi.comresearchgate.net
Derivatization of the Carboxylate Group: The ester or acid functionality at the 4-position is frequently converted into amides, hydrazides, or other functional groups to create compounds with specific biological targets. researchgate.netchemmethod.com
Substitution on the Phenyl Ring: Altering the electronic properties of the phenyl group by adding substituents can fine-tune the biological activity of the resulting molecules.
One notable example of a congener is methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate , which has been synthesized via a one-pot, two-component reaction between phenylhydrazine (B124118) and dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.com Its crystal structure has been determined, providing valuable insights into the geometry and intermolecular interactions of this class of compounds. mdpi.com Another area of exploration involves the synthesis of 4-formyl pyrazole derivatives, which are valuable precursors for creating new ligands for coordination chemistry. chemmethod.com
The following tables summarize some of the key research findings related to the synthesis and application of these pyrazole frameworks.
Table 1: Selected Research on 1-Phenyl-1H-Pyrazole-4-Carboxylate and Congeners
| Compound/Derivative Class | Research Focus | Key Findings |
|---|---|---|
| 1-Phenyl-pyrazole-4-carboxylic acid derivatives | Xanthine Oxidase Inhibition | Several derivatives showed potent inhibition at the nanomolar level, with some exhibiting similar potency to the drug febuxostat. nih.gov |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Antifungal Activity | A series of novel amides were synthesized and showed excellent activity against various phytopathogenic fungi. mdpi.comresearchgate.net |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Synthesis and Structural Analysis | Synthesized in a one-pot reaction; its crystal structure was determined, revealing details about its molecular geometry. mdpi.com |
| 4-Formyl pyrazole derivatives | Synthesis of Ligands | New derivatives were synthesized from galloyl hydrazide and showed potential as antimicrobial agents and precursors for complex ligands. chemmethod.com |
Table 2: Synthetic Methods for Pyrazole-4-Carboxylate Frameworks
| Starting Materials | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| Phenylhydrazine, Dimethyl acetylenedicarboxylate (DMAD) | Toluene/DCM, Reflux, 2h | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Not specified mdpi.com |
| 1-Phenyl-1H-pyrazole-4-carboxylic acid | Thionyl chloride, Substituted amine | 1-Phenyl-1H-pyrazole-4-carboxamides | 71-91% nih.gov |
| Dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate, Phenylboronic acid | Pd(PPh3)4, K2CO3, Water, Reflux | Dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate | Low rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-7-12-13(8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBAYDFXUVGRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356632 | |
| Record name | methyl 1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7188-96-7 | |
| Record name | methyl 1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Phenyl 1h Pyrazole 4 Carboxylate Derivatives
Classical Synthetic Approaches
The most fundamental and widely utilized method for synthesizing the pyrazole (B372694) ring is the cyclocondensation reaction. nih.gov This approach involves the reaction of a bidentate nucleophile, typically a hydrazine (B178648) derivative, with a molecule containing two electrophilic centers, such as a 1,3-difunctional compound. nih.govmdpi.com
For the synthesis of 1-phenyl-1H-pyrazole-4-carboxylate derivatives, the key starting materials are phenylhydrazine (B124118) and a suitable 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com A common strategy involves the condensation of phenylhydrazine with a β-ketoester. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. Another classical route is the Vilsmeier-Haack reaction, which can be used to formylate a hydrazone precursor, leading to a pyrazole-4-carbaldehyde. semanticscholar.orgumich.edu This aldehyde can then be oxidized to the corresponding carboxylic acid. For instance, hydrazones can be cyclized using a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to produce 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes. semanticscholar.org Similarly, the reaction between phenylhydrazine and dimethylacetylene dicarboxylate (DMAD) provides a direct route to pyrazole carboxylates in a one-pot process. mdpi.com
Table 1: Examples of Classical Cyclocondensation Reactions for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Key Reagent/Condition | Product Type | Reference(s) |
|---|---|---|---|---|
| Phenylhydrazine | Dimethylacetylene dicarboxylate (DMAD) | Toluene/DCM, Reflux | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | mdpi.com |
| Substituted Acetophenone Hydrazones | Vilsmeier-Haack Reagent (POCl₃/DMF) | 60-65°C | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | semanticscholar.org |
| Phenylhydrazine | Ethyl Acetoacetate | Nano-ZnO catalyst | 3-methyl-1-phenyl-1H-pyrazol-5-ol | mdpi.com |
| Arylhydrazines | 1,3-Diketones | N,N-dimethylacetamide, Room Temp. | 1-Aryl-3,4,5-substituted pyrazoles | mdpi.com |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates structural features from each of the starting materials. mdpi.com This approach is valued for its operational simplicity, reduction of waste, and ability to rapidly generate molecular complexity.
The synthesis of 1-phenyl-1H-pyrazole-4-carboxylate derivatives is well-suited to MCRs. A prominent example is the three-component condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and phenylhydrazine. beilstein-journals.org This reaction can be catalyzed by various agents, including ytterbium(III) perfluorooctanoate [Yb(PFO)₃], to regioselectively produce highly substituted pyrazoles. beilstein-journals.org Four-component reactions have also been developed, often leading to fused heterocyclic systems. For example, the reaction of an aldehyde, hydrazine hydrate, a β-ketoester, and malononitrile (B47326) can yield pyrano[2,3-c]pyrazole derivatives. mdpi.com
Table 2: Overview of Multi-Component Reactions for Pyrazole Derivatives
| No. of Components | Reactants | Catalyst/Solvent | Product Type | Reference(s) |
|---|---|---|---|---|
| Three | Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted Pyrazole-4-carboxylates | beilstein-journals.org |
| Four | Aromatic Aldehydes, Hydrazine Hydrate, β-Ketoesters, Malononitrile | Piperidine (B6355638) / Water | Pyrano[2,3-c]pyrazole derivatives | mdpi.com |
| Four | 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, Aldehydes, Dimedone | Diethylamine / Water | Pyrazole-dimedone derivatives | mdpi.com |
Modern and Sustainable Synthetic Techniques
In response to the growing need for green and efficient chemical processes, several modern energy-input technologies have been applied to the synthesis of pyrazole derivatives. These methods often lead to dramatically reduced reaction times, higher yields, and milder reaction conditions compared to their conventional counterparts. rsc.orgrsc.org
Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. This technique has proven to be highly effective for the synthesis of pyrazoles, often resulting in significant rate enhancements and improved yields. rsc.orgrsc.orgrsc.org
A comparative study on the synthesis of phenyl-1H-pyrazoles demonstrated the clear advantages of MAOS over conventional heating. researchgate.netbenthamdirect.com The cyclization reaction using microwave heating at 60°C was completed in just 5 minutes with yields of 91-98%, whereas conventional heating required 2 hours at 75°C to achieve lower yields of 73-90%. researchgate.net Similarly, the subsequent oxidation of the corresponding pyrazole-4-carbaldehyde to phenyl-1H-pyrazole-4-carboxylic acid was achieved in 2 minutes under microwave irradiation (62-92% yield), compared to 1 hour with conventional heating (48-85% yield). researchgate.netbenthamdirect.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Synthesis Step | Method | Temperature | Time | Yield | Reference(s) |
|---|---|---|---|---|---|
| Pyrazole Ring Formation | Conventional | 75°C | 2 hours | 73-90% | researchgate.netbenthamdirect.com |
| Pyrazole Ring Formation | Microwave | 60°C | 5 minutes | 91-98% | researchgate.netbenthamdirect.com |
| Carboxylic Acid Oxidation | Conventional | 80°C | 1 hour | 48-85% | researchgate.netbenthamdirect.com |
| Carboxylic Acid Oxidation | Microwave | 80°C | 2 minutes | 62-92% | researchgate.netbenthamdirect.com |
Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high-pressure and high-temperature zones. rsc.orgnih.gov This energy source has been successfully used to synthesize pyrazole derivatives under mild conditions, often in shorter time frames and with high yields. rsc.org
The condensation of hydrazine derivatives with β-keto esters to form pyrazolones, for example, can be performed smoothly under solvent-free conditions using ultrasound irradiation, affording excellent yields in very short reaction times. nih.gov Ultrasound is also employed in multi-component reactions; a four-component coupling to yield pyrano[2,3-c]pyrazole derivatives was effectively carried out at room temperature using ultrasound, highlighting the method's efficiency and alignment with green chemistry principles. researchgate.net The main benefits of this process include short reaction times, ease of work-up, and the potential for catalyst reusability. researchgate.net
Mechanochemistry involves the use of mechanical force, such as grinding or ball-milling, to induce chemical reactions, typically in the absence of a solvent. rsc.org This technique is recognized as a highly sustainable and green synthetic method. rsc.orgthieme-connect.com
The synthesis of pyrazoles has been effectively demonstrated using mechanochemical ball milling. thieme-connect.com In a one-pot process, a chalcone (B49325) derivative (an α,β-unsaturated ketone) is milled with hydrazine in a stainless-steel jar. Subsequent addition of an oxidant and further milling produces the desired 3,5-diphenyl-1H-pyrazole. thieme-connect.com This solvent-free method not only shortens reaction times and improves yields but also avoids the use of potentially harmful organic solvents and simplifies product work-up, which often involves a simple dispersion in water followed by filtration. thieme-connect.com
Regioselective Synthesis of Pyrazole-4-Carboxylate Scaffolds
The regioselective synthesis of pyrazole-4-carboxylates is crucial for ensuring the correct placement of substituents on the pyrazole ring, which in turn dictates the molecule's properties. Several methods have been developed to control the outcome of the cyclocondensation reactions that form the pyrazole core.
One primary strategy involves the reaction of phenylhydrazine with various three-carbon synthons. The reaction of arylhydrazines with diethyl α-[(dimethylamino)methylidene]malonate, for instance, leads to the formation of ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates. nih.gov This process occurs through an initial acid-catalyzed transamination, followed by a base-catalyzed cyclization of the resulting hydrazone intermediate. nih.gov The regioselectivity is controlled by the initial reaction site on the hydrazine molecule. A novel two-step synthesis for the isomeric methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates has also been developed, which involves the acylation of hydrazines with methyl malonyl chloride followed by cyclization. nih.gov
Another versatile method is the one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine, such as methylhydrazine. nih.gov This approach can yield highly functionalized phenylaminopyrazoles, and the reaction conditions are noted to be efficient and versatile. nih.gov The choice between a one-pot or a stepwise protocol can influence the chemo- and regio-selectivity of the final products. nih.gov For example, the reaction of a specific β-enamine diketone with methylhydrazine produced two distinct regioisomers, ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate and ethyl 5-amino-1-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate, which were separable by column chromatography. nih.gov
The Vilsmeier-Haack reaction is another key tool for creating pyrazole-4-carbaldehydes, which are precursors to the corresponding carboxylates. nih.gov Starting from hydrazones, this reaction allows for the formylation at the C4 position of the pyrazole ring. nih.govrsc.org For example, 1-phenyl-2-(1-phenylethylidene)hydrazine can be treated with a cold mixture of DMF and POCl₃ to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, which is then oxidized to the carboxylic acid. rsc.org
Furthermore, Suzuki-Miyaura cross-coupling reactions have been employed for the functionalization of pre-formed pyrazole rings to introduce the C4-substituent. rsc.org This was demonstrated in the synthesis of dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate from its 4-iodo precursor, showcasing a C-C bond formation at the desired position. rsc.org
A summary of regioselective synthetic approaches is presented below.
| Method | Reactants | Key Reagents/Conditions | Product Type | Reference |
| Cyclocondensation | Arylhydrazines, Diethyl α-[(dimethylamino)methylidene]malonate | Acid-catalyzed transamination, then base-catalyzed cyclization | Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates | nih.gov |
| Cyclocondensation | Arylhydrazines, Methyl malonyl chloride | Acylation, then cyclization with tert-butoxy-bis(dimethylamino)methane | Methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates | nih.gov |
| One-Pot Three-Component | Active methylene reagents, Phenylisothiocyanate, Substituted hydrazines | Heat | Tetra-substituted Phenylaminopyrazoles | nih.gov |
| Vilsmeier-Haack Reaction | Hydrazones | POCl₃ / DMF | Pyrazole-4-carbaldehydes | nih.govrsc.org |
| Suzuki-Miyaura Coupling | 4-Iodo-pyrazole carboxylate, Phenylboronic acid | Pd catalyst | 4-Phenyl-pyrazole carboxylate | rsc.org |
| [3+2] Cycloaddition | Tosylhydrazones, Nitroalkenes | Mild conditions | 3,4-Diaryl-1H-pyrazoles | rsc.org |
Derivatization Strategies of the 1H-Pyrazole-4-Carboxylate Core
Once the 1-phenyl-1H-pyrazole-4-carboxylate core is synthesized, it can undergo various chemical transformations to generate a library of derivatives. These modifications can target the carboxylic acid moiety, the phenyl ring, or other positions on the pyrazole nucleus.
A common derivatization involves the conversion of the carboxylic acid group into other functional groups. For instance, 1,3-diphenyl-1H-pyrazole-4-carboxylic acid can be transformed into its corresponding N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives. rsc.org This involves activating the carboxylic acid, often to an acid chloride, followed by reaction with an appropriate amine. A diverse library of 1-phenyl-pyrazole-4-carboxylic acid derivatives has been synthesized and evaluated for biological activity. nih.gov
The aldehyde derivative, 1,3-diphenylpyrazole-4-carboxaldehyde, serves as a versatile intermediate for further modifications. It can undergo condensation reactions with various nucleophiles. For example, reaction with aryl hydrazines in methanol (B129727) with a catalytic amount of acetic acid yields hydrazineylidene-methyl derivatives. Similarly, condensation with malononitrile in the presence of piperidine leads to the formation of a vinyl dinitrile product.
These derivatization reactions allow for the exploration of the structure-activity relationship (SAR) of this class of compounds. By systematically altering different parts of the molecule, researchers can fine-tune its properties for various applications. nih.gov
Key derivatization reactions are summarized in the table below.
| Starting Material | Reagents | Reaction Type | Product | Reference |
| 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid | Thionyl chloride, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Amide Coupling | N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | rsc.org |
| 1,3-Diphenylpyrazol-4-carboxaldehyde | Aryl hydrazines, Acetic acid | Condensation | 4-((2-Arylhydrazineylidene)methyl)-1,3-diphenyl-1H-pyrazole | |
| 1,3-Diphenylpyrazol-4-carboxaldehyde | Malononitrile, Piperidine | Knoevenagel Condensation | 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile | |
| 1,3-Diphenylpyrazol-4-carboxaldehyde | Methyl hydrazine, Acetic acid | Condensation | 1,3-Diphenyl-4-((2-methylhydrazineylidene)methyl)-1H-pyrazole |
Spectroscopic and Structural Characterization Methodologies
Advanced Spectroscopic Analysis
Spectroscopic methods are indispensable for determining the molecular structure and electronic properties of organic compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) have been utilized to characterize pyrazole (B372694) derivatives.
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For pyrazole derivatives, ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the heterocyclic ring and the attached functional groups.
For another analog, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate , the ¹H NMR spectrum (in DMSO-d₆) shows a singlet at δ 3.80 ppm for the three protons of the methyl ester group. A singlet at δ 5.98 ppm is assigned to the H-4 proton of the pyrazole ring, while the phenyl protons appear as a multiplet between δ 7.34–7.74 ppm. A broad singlet at δ 12.16 ppm corresponds to the hydroxyl proton. mdpi.comresearchgate.net
¹H NMR Data for Selected 1-Phenylpyrazole-4-carboxylate Analogs
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | DMSO-d₆ | 1.26 (t) | -CH₃ (ethyl) | researchgate.net |
| 4.22 (q) | -CH₂- (ethyl) | researchgate.net | ||
| 2.49 (s) | -CH₃ (pyrazole) | researchgate.net | ||
| 7.49-7.57 (m) | Phenyl-H | researchgate.net | ||
| 7.99 (s) | Pyrazole-H | researchgate.net | ||
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | DMSO-d₆ | 3.80 (s) | -OCH₃ | mdpi.comresearchgate.net |
| 5.98 (s) | Pyrazole-H (H-4) | mdpi.comresearchgate.net | ||
| 7.34-7.74 (m) | Phenyl-H | mdpi.comresearchgate.net | ||
| 12.16 (s) | -OH | mdpi.comresearchgate.net |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In the IR spectrum of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate , characteristic absorption bands confirm the presence of various functional groups. researchgate.netbohrium.com
The UV-Vis spectrum of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate displays an absorption maximum at 266 nm, which is attributed to n-π* electronic transitions within the molecule. bohrium.com For methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate , the IR spectrum shows a prominent peak at 1728 cm⁻¹ for the ester carbonyl group and a broad band at 3204 cm⁻¹ corresponding to the O-H stretching vibration. mdpi.comresearchgate.net
IR Absorption Data for Selected 1-Phenylpyrazole-4-carboxylate Analogs
| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | 3204 | O-H stretch | mdpi.comresearchgate.net |
| 1728 | C=O stretch (ester) | mdpi.comresearchgate.net | |
| 1249 | C-O stretch | mdpi.comresearchgate.net |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. While specific mass spectrometry data for methyl 1-phenyl-1H-pyrazole-4-carboxylate is not detailed in the searched academic literature, its molecular weight is confirmed by suppliers to be 202.21 g/mol . sigmaaldrich.com Data for related structures, such as 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide , has been reported, demonstrating the utility of MS in the characterization of complex pyrazole derivatives. cardiff.ac.uk
Crystallographic Analysis and Intermolecular Interactions
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions that stabilize the crystal lattice.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. Although a crystal structure for this compound has not been found in the surveyed literature, the structures of several analogs provide valuable comparative data.
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate crystallizes in the monoclinic system with the space group P2₁/c. bohrium.com The pyrazole ring and the ester group are nearly coplanar, while the phenyl ring is twisted with respect to the pyrazole ring. bohrium.comtandfonline.com
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate also crystallizes in the monoclinic space group P2₁/c. mdpi.comresearchgate.net In this structure, the phenyl and pyrazole rings are inclined at a dihedral angle of 60.83(5)°. mdpi.com
Crystallographic Data for Selected 1-Phenylpyrazole-4-carboxylate Analogs
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Reference |
|---|---|---|---|---|---|---|---|---|---|---|
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₃H₁₄N₂O₂ | Monoclinic | P2₁/c | 12.141(3) | 13.934(4) | 7.2777(18) | 97.816(14) | 1220.5(5) | 4 | bohrium.comtandfonline.com |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C₁₁H₁₀N₂O₃ | Monoclinic | P2₁/c | 9.5408(16) | 9.5827(16) | 11.580(2) | 105.838(3) | 1018.5(3) | 4 | mdpi.comresearchgate.net |
| 1-Phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | C₂₂H₁₀Br₄N₄O₃S | Monoclinic | P2₁/c | 9.3725(6) | 20.0436(12) | 15.3281(11) | 102.896(6) | 2806.9(3) | 4 | cardiff.ac.uk |
Analysis of Hydrogen Bonding Networks
Intermolecular interactions, particularly hydrogen bonds, play a crucial role in the formation and stability of crystal structures. In the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate , the molecules are linked by C-H···O hydrogen bonds. Additionally, C-H···π interactions contribute to the formation of a three-dimensional network. bohrium.comtandfonline.com
For 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide , the crystal packing is stabilized by intermolecular N-H···O hydrogen bonds. Furthermore, C-H···O interactions and π-π stacking between phenyl rings are observed, creating a complex supramolecular assembly. cardiff.ac.uk
Pi-Stacking and Other Non-Covalent Interactions
The arrangement of molecules in the crystalline state is governed by a variety of non-covalent interactions, which are crucial for the stability of the crystal lattice. nih.gov For aromatic and heteroaromatic compounds like this compound, π-stacking interactions are a significant contributor to the supramolecular assembly. nih.govmhmedical.com These interactions occur between the electron-rich π-systems of the phenyl and pyrazole rings. mhmedical.com
In the crystal structures of related pyrazole derivatives, π-π stacking is a commonly observed feature. These interactions can occur between the pyrazole and phenyl rings of adjacent molecules, contributing to the formation of layered or dimeric structures. nih.govas-proceeding.com For instance, in the crystal of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole, inversion dimers are formed, linked by π–π stacking interactions between the phenylethenyl rings with a centroid–centroid separation of 3.5857 (9) Å. nih.gov Similarly, in 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole, weak π-π interactions result in a layered structure. as-proceeding.com
Table 1: Examples of Non-Covalent Interactions in Related Pyrazole Derivatives
| Compound | Interaction Type | Geometric Parameters (where available) | Reference |
| 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole | π–π stacking | Centroid–centroid separation = 3.5857 (9) Å | nih.gov |
| Dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate | C—H⋯O hydrogen bonds, π–π interactions | Inter-centroid distance = 3.8369 (10) Å | nih.gov |
| 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole | Aromatic π–π stacking | - | as-proceeding.com |
| Methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate | C-H···O hydrogen bonds, C-H···π interactions | - | eurjchem.com |
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. eurjchem.comnih.gov This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of interactions.
The Hirshfeld surface is generated based on the electron density of the pro-crystal, which is the sum of the electron densities of the spherical, non-interacting atoms. The surface is defined at the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
Key features mapped on the Hirshfeld surface include d_norm, shape index, and curvedness. The d_norm value is particularly useful as it simultaneously displays the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. Red spots on the d_norm map indicate close intermolecular contacts, such as hydrogen bonds, with negative values. Blue regions represent longer contacts, while white areas denote contacts around the van der Waals separation.
Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different intermolecular contacts. These plots represent the distribution of (d_i, d_e) pairs over the surface. Each type of interaction (e.g., H···H, O···H, C···H) has a characteristic appearance on the fingerprint plot, and the percentage contribution of each interaction to the total Hirshfeld surface area can be calculated.
For various pyrazole derivatives, Hirshfeld surface analysis has revealed the dominant role of H···H, O···H/H···O, and C···H/H···C contacts in their crystal packing. as-proceeding.comeurjchem.comnih.goviucr.org For instance, in the case of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate, the analysis showed that the molecular packing is governed by H⋯H (37.1%), O⋯H/H⋯O (31.3%), Br⋯H/H⋯Br (13.5%), and C⋯H/H⋯C (10.6%) contacts. nih.gov
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Pyrazole Derivative
| Interaction Type | Contribution (%) for dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate | Reference |
| H···H | 37.1 | nih.gov |
| O···H/H···O | 31.3 | nih.gov |
| Br···H/H···Br | 13.5 | nih.gov |
| C···H/H···C | 10.6 | nih.gov |
| Other | Remainder | nih.gov |
Although a specific Hirshfeld surface analysis for this compound has not been reported in the searched literature, it is anticipated that H···H, C···H/H···C, and O···H/H···O contacts would be the most significant contributors to its crystal packing, which is a common feature for organic molecules rich in hydrogen and containing heteroatoms.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For organic molecules such as pyrazole (B372694) derivatives, DFT calculations can elucidate geometric structures, vibrational frequencies, and electronic characteristics with a high degree of accuracy. mdpi.comnih.govresearchgate.net
Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis
An analysis of the electronic structure through DFT provides fundamental information about the molecule's stability and reactivity. A key component of this is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability. chemmethod.comajpp.in
While DFT studies have been performed on closely related pyrazole compounds, specific data detailing the HOMO-LUMO energies and the complete electronic structure profile for methyl 1-phenyl-1H-pyrazole-4-carboxylate are not extensively detailed in the available scientific literature. Such an analysis would typically involve mapping the electron density distribution and visualizing the orbital shapes to identify reactive sites.
Prediction of Spectroscopic Parameters
DFT calculations are also employed to predict various spectroscopic parameters, which can then be compared with experimental results for structural validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), as well as vibrational frequencies for Infrared (IR) and Raman spectroscopy, are commonly performed. nih.govresearchgate.netresearchgate.net For instance, studies on similar pyrazole derivatives have shown a good correlation between calculated and experimental spectroscopic data, often using functionals like B3LYP. researchgate.netnih.gov
However, a comprehensive and publicly available computational study predicting the full range of spectroscopic parameters (NMR, IR, UV-Vis) specifically for this compound is not found in the surveyed research. These theoretical predictions would be valuable for confirming the identity and purity of synthesized batches of the compound.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of potential therapeutic agents. researchgate.netnih.gov
Ligand-Protein Interaction Profiling
This aspect of molecular docking involves identifying the specific interactions between the ligand and the amino acid residues within the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The strength and nature of these interactions determine the binding affinity of the ligand for the protein. chemmethod.comnih.gov
While numerous molecular docking studies have been published for a wide array of pyrazole derivatives against various protein targets, a specific ligand-protein interaction profile for this compound is not prominently featured in the existing literature. Such a profile would be the first step in identifying its potential biological targets.
Elucidation of Binding Modes
Specific studies detailing the binding modes of this compound with particular protein targets are not available in the reviewed scientific papers. Elucidating these modes would be essential to explore its potential as a bioactive agent.
Biological and Pharmacological Research of 1 Phenyl 1h Pyrazole 4 Carboxylate Derivatives
Antineoplastic and Anticancer Activities
The 1-phenyl-1H-pyrazole framework is a prominent feature in many compounds designed as anticancer agents. acs.org These derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.
One area of investigation involves the development of Myeloid Cell Leukemia-1 (MCL-1) inhibitors. MCL-1 is a protein that helps cancer cells survive, making it a key target for new therapies. nih.gov A study focused on phenylpyrazole derivatives led to the identification of compounds with notable cytotoxicity against leukemia cells. For instance, the methyl ester precursor, GQN-B37-Me, was effective in inducing caspase-dependent apoptosis in H929 (plasmacytoma myeloma) and MV-4-11 (acute myeloid leukemia) cells, with IC₅₀ values in the micromolar range. nih.gov In a mouse xenograft model using MV-4-11 cells, administration of GQN-B37-Me resulted in a 43% inhibition of tumor growth. nih.gov
Other studies have explored the antiproliferative effects of various pyrazole (B372694) derivatives against different cancer cell lines. researchgate.net For example, certain N-formyl pyrazoline derivatives were evaluated against human lung cancer (A549) and fibrosarcoma (HT1080) cell lines. nih.gov Similarly, pyrazole hybrids have been tested against breast cancer cell lines such as MDA-MB-231, MCF-7, and 4T1, as well as liver cancer (HepG2) cells. nih.gov One such derivative, 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide, showed good activity against 4T1 cells with an IC₅₀ value of 25 µM. nih.gov
The anticancer potential of these compounds is often linked to their ability to inhibit specific enzymes crucial for cancer cell proliferation. For instance, some N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline (B41778) derivatives have been assessed for their ability to inhibit cyclin-dependent kinase-2 (CDK2), a key regulator of the cell cycle. documentsdelivered.com
Anti-Inflammatory Modulators
The pyrazole nucleus is a cornerstone in the development of anti-inflammatory agents, most notably in the structure of the selective COX-2 inhibitor, Celecoxib (B62257). Derivatives of 1-phenyl-1H-pyrazole-4-carboxylate have been extensively studied for their potential to modulate inflammatory pathways.
Research has shown that these compounds can exert strong anti-inflammatory activity in various animal models. For example, compounds such as 1-phenyl-1H-pyrazole-5-acetic acid and its alpha-methyl derivative demonstrated significant anti-inflammatory effects in rats. The mechanism of action for many of these derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. The phenyl substituent at the pyrazole nucleus is considered a potential pharmacophore for COX-2 inhibition.
Beyond COX inhibition, these derivatives have been shown to modulate other inflammatory mediators. Studies have demonstrated a reduction in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL-6, IL-1β, IL-12). For instance, certain (1-((1,3-substituted-diphenyl-1H-pyrazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol derivatives were found to inhibit TNF-α and IL-6. Furthermore, the piperazine (B1678402) derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) reduced cell migration and protein exudation in a carrageenan-induced pleurisy test, indicating a broad anti-inflammatory profile.
Antimicrobial and Antifungal Potency
The versatility of the pyrazole scaffold extends to antimicrobial and antifungal applications. Numerous derivatives incorporating the 1-phenyl-1H-pyrazole structure have been synthesized and evaluated against a range of pathogenic microbes. researchgate.net
Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, a series of 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles demonstrated good activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 25.1 and 91.0 μM, respectively. In another study, a pyrazole derivative, compound 3 , was found to be exceedingly active against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, while compound 4 was highly active against Streptococcus epidermidis at the same concentration.
In the realm of antifungal research, pyrazole derivatives have also shown significant promise. A microbiological evaluation of pyrazole derivatives derived from 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes showed a pronounced effect against fungi of the genus Candida. Another study identified a compound (2 ) that was highly active against Aspergillus niger with an MIC of 1 μg/mL. The broad-spectrum potential of these compounds makes them attractive candidates for the development of new anti-infective agents.
Antidiabetic and Hypoglycemic Effects
Derivatives of pyrazole-4-carboxylic acid have been investigated as potential treatments for type 2 diabetes mellitus. Research in this area has focused on several mechanisms, including the inhibition of carbohydrate-digesting enzymes and direct hypoglycemic effects.
A study describing the synthesis and in vivo activities of a series of substituted pyrazole-4-carboxylic acids identified them as hypoglycemic agents. One of the primary therapeutic strategies for managing postprandial hyperglycemia is the inhibition of α-amylase and α-glucosidase, enzymes responsible for breaking down carbohydrates in the gut. Two pyrazole derivatives, Pyz-1 and Pyz-2, demonstrated potent inhibition of both enzymes. Pyz-1 showed an IC₅₀ value of 75.62 µM against α-glucosidase and 120.2 µM against α-amylase, comparable to the standard drug Acarbose.
Other research has focused on developing pyrazole-based compounds as glucagon (B607659) receptor antagonists or Dipeptidyl peptidase-4 (DPP-4) inhibitors, both of which are validated targets for antidiabetic drugs. For example, a pyrazole-triazole derivative was found to be a potent DPP-4 inhibitor with an IC₅₀ value of 4.54 nM. Additionally, a series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were synthesized and screened, with several compounds exhibiting prominent antidiabetic activity in a streptozotocin-induced diabetic model.
Enzyme Inhibition Studies
Xanthine (B1682287) oxidoreductase (XOR) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia, a precursor to gout. Consequently, XOR is a key target for developing hypouricemic agents.
A diverse library of 1-phenyl-pyrazole-4-carboxylic acid derivatives was synthesized and evaluated for their inhibitory potency against XOR. Several of these compounds exhibited potent inhibition at the nanomolar level. Notably, compounds 16c , 16d , and 16f emerged as highly effective XOR inhibitors with IC₅₀ values of 5.7, 5.7, and 4.2 nM, respectively. These values are comparable to that of febuxostat, a known potent XOR inhibitor with an IC₅₀ of 5.4 nM. Kinetic studies revealed that compound 16c acts as a mixed-type inhibitor. Furthermore, in a mouse model of hyperuricemia, compound 16c demonstrated hypouricemic effects similar to febuxostat. Another related compound, Y-700, which is 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid, is also a known mixed-type inhibitor of XOR with excellent inhibitory activity.
Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation. This makes DHODH a validated therapeutic target for autoimmune diseases and certain cancers. While direct studies on 1-phenyl-1H-pyrazole-4-carboxylate derivatives as DHODH inhibitors are limited, research on structurally related pyrazole compounds has confirmed the potential of this chemical class.
An extensive study was conducted on a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine and 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives. This research identified these pyrazole-containing molecules as inhibitors of human DHODH. The iterative process of synthesis and evaluation led to compounds with significantly improved activity. One of the most potent compounds, 2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine, demonstrated subnanomolar inhibition in a cell-based assay and an IC₅₀ value as low as 13 nM in a biochemical assay with recombinant human DHODH. These findings highlight that the pyrazole core is a viable scaffold for designing potent DHODH inhibitors, opening avenues for future development, potentially including derivatives of the 1-phenyl-1H-pyrazole-4-carboxylate series.
Table of Mentioned Compounds
Phosphodiesterase Type 4 (PDE4) Inhibition
Derivatives of 1-phenyl-1H-pyrazole-4-carboxylate have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial in regulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The inhibition of PDE4 is a validated strategy for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
Research involving scaffold-based drug design has successfully developed potent PDE4 inhibitors from the pyrazole scaffold. A study initiated with a weak inhibitor, 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester (IC50 of 82 μM), and through chemical modification, significantly enhanced its potency. The introduction of a phenyl group at the N1 position of the pyrazole ring, yielding 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester , resulted in a substantial increase in inhibitory activity against PDE4D, with an IC50 value of 0.27 μM. Further optimization of this scaffold led to a 4,000-fold increase in potency.
Structural analysis through cocrystallography revealed that the pyrazole carboxylate scaffold forms a critical hydrogen bond with the invariant glutamine residue (Q443 in PDE4B) in the enzyme's active site. The phenyl group at the N1-position occupies a specific pocket, enhancing the binding affinity. Structure-activity relationship (SAR) studies on the phenyl group of the 1-phenyl carboxyl pyrazole derivative scaffold have further guided the design of highly potent inhibitors, demonstrating that substitutions on this ring can modulate binding to PDE4B and PDE4D. researchgate.net
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester | PDE4D | 82 | |
| 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester | PDE4D | 0.27 | |
| 3,5-dimethyl-1-(3-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester | PDE4D | 0.021 |
DNA 6mA Demethylase ALKBH1 Inhibition
Recent research has identified a derivative of methyl 1-phenyl-1H-pyrazole-4-carboxylate as the first potent and selective small molecule inhibitor of AlkB homologue 1 (ALKBH1), the only validated DNA N6-methyladenine (6mA) demethylase. This discovery provides a crucial tool for investigating the biological functions of ALKBH1 and the role of DNA 6mA in epigenetics.
The inhibitor, a 1-phenyl-1H-pyrazole-4-carboxylate derivative referred to as compound 13h , demonstrated significant potency in multiple assays. It showed an IC50 of 0.026 ± 0.013 μM in a fluorescence polarization (FP) assay and 1.39 ± 0.13 μM in an enzyme activity assay. The binding affinity (KD) was measured at 0.112 ± 0.017 μM using isothermal titration calorimetry (ITC). The high potency of this compound was further explained by its cocrystal structure in a complex with ALKBH1. Moreover, compound 13h displayed excellent selectivity for ALKBH1 over other related enzymes. Cellular studies confirmed that the inhibitor could engage ALKBH1 and effectively modulate the levels of 6mA in cells.
| Assay Type | Parameter | Value (μM) | Reference |
|---|---|---|---|
| Fluorescence Polarization (FP) | IC50 | 0.026 ± 0.013 | |
| Enzyme Activity | IC50 | 1.39 ± 0.13 | |
| Isothermal Titration Calorimetry (ITC) | KD | 0.112 ± 0.017 |
Succinate (B1194679) Dehydrogenase (SDH) Inhibition
Pyrazole-4-carboxamides, which are structurally related to this compound, are a prominent class of succinate dehydrogenase inhibitors (SDHIs). SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, making it a vital target for fungicides in agriculture.
A series of novel N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides were synthesized and evaluated for their antifungal activity. Several of these compounds showed good activity, particularly against the plant pathogen Rhizoctonia solani. Notably, compound 12 from this series exhibited a higher in vitro antifungal activity (EC50 = 0.021 mg/L) than the commercial fungicide bixafen (B1247100) (EC50 = 0.043 mg/L). nih.gov The inhibitory activity of compound 12 against the SDH enzyme was confirmed with an IC50 value of 1.836 mg/L, which was comparable to that of bixafen (IC50 = 1.222 mg/L). nih.gov Molecular docking studies suggested that the compound binds effectively to the active site of SDH. nih.gov
In another study, novel pyrazole-4-carboxamide derivatives with an N-phenyl substituted amide fragment were developed. The most active compound, U22 , demonstrated excellent preventative efficacy (89.9%) against Sclerotinia sclerotiorum in vivo at a concentration of 200 μg/mL, comparable to the commercial fungicide pydiflumetofen (B1532787) (82.4%). nih.gov Microscopic studies revealed that U22 caused damage to the fungal hyphae, mitochondria, and cell membranes, consistent with the mechanism of SDH inhibition. nih.gov
| Compound | Target Organism/Enzyme | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 12 | Rhizoctonia solani | EC50 (in vitro) | 0.021 mg/L | nih.gov |
| Bixafen (control) | Rhizoctonia solani | EC50 (in vitro) | 0.043 mg/L | nih.gov |
| Compound 12 | SDH Enzyme | IC50 | 1.836 mg/L | nih.gov |
| Bixafen (control) | SDH Enzyme | IC50 | 1.222 mg/L | nih.gov |
| Compound U22 | Sclerotinia sclerotiorum | Preventative Efficacy (in vivo) | 89.9% at 200 µg/mL | nih.gov |
| Pydiflumetofen (control) | Sclerotinia sclerotiorum | Preventative Efficacy (in vivo) | 82.4% at 200 µg/mL | nih.gov |
Other Therapeutic Investigations
Antiviral Properties
The 1-phenyl-1H-pyrazole core is a versatile scaffold for developing antiviral agents. Derivatives have shown efficacy against a range of viruses.
In one study, a series of 4-substituted pyrazole derivatives were synthesized from 5-chloro-4-formyl-3-methyl-1-phenylpyrazole . nih.govresearchgate.net These compounds were tested for their ability to protect against Newcastle disease virus (NDV). A hydrazone derivative (compound 6 ) and a thiazolidinedione derivative (compound 9 ) provided 100% protection against NDV with no mortality. nih.govresearchgate.net A pyrazolopyrimidine derivative (compound 7 ) offered 95% protection. nih.govresearchgate.net
Another investigation focused on N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines. Many of these derivatives effectively interfered with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range, showing improved potency over reference drugs. frontiersin.org Specifically, compound 7e was found to be most effective when added 2 hours post-infection in cell cultures infected with YFV. frontiersin.org
| Compound Derivative | Protection (%) | Mortality (%) | Reference |
|---|---|---|---|
| Hydrazone derivative (6) | 100 | 0 | nih.govresearchgate.net |
| Thiazolidinedione derivative (9) | 100 | 0 | nih.govresearchgate.net |
| Pyrazolopyrimidine derivative (7) | 95 | N/A | nih.govresearchgate.net |
| Tetrazine derivative (4) | 85 | N/A | nih.gov |
| Chalcone (B49325) derivative (11) | 80 | N/A | nih.gov |
Antitubercular Efficacy
The 1-phenyl-1H-pyrazole-4-carboxylate structure is a promising starting point for the development of new drugs against Mycobacterium tuberculosis.
A study detailed the synthesis of novel pyrazole-4-carboxamide derivatives starting from ethyl 3-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate . japsonline.com These compounds were screened for their antitubercular activity against the H37Rv strain of M. tuberculosis. Several compounds exhibited significant activity. Notably, compound 5e showed a minimum inhibitory concentration (MIC) of 3.12 µg/ml, while compounds 5g and 5m had an MIC of 6.25 µg/ml. japsonline.com These values indicate potent activity against the tuberculosis bacterium. japsonline.com
In another research effort, pyrazolylpyrazoline derivatives were synthesized starting from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . nih.gov Several of the resulting compounds, including 9i, 9k, 9l, 9o, and 9p , were found to be highly effective against M. tuberculosis H37Rv. nih.gov Compounds 9k and 9o were particularly potent, with an MIC of 12.5 μg/mL and inhibition rates of 98% and 99%, respectively. nih.gov
| Compound Series | Compound | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazole-4-carboxamides | 5e | 3.12 | japsonline.com |
| 5g | 6.25 | japsonline.com | |
| 5m | 6.25 | japsonline.com | |
| Pyrazolylpyrazolines | 9k | 12.5 | nih.gov |
| 9o | 12.5 | nih.gov |
Analgesic Applications
Derivatives of 1-phenyl-1H-pyrazole have demonstrated significant analgesic properties in various preclinical models.
One study synthesized 1-phenyl-1H-pyrazole-5-acetic acid (18) and its α-methyl derivative (19) , both derived from a 1-phenyl-1H-pyrazole core. nih.gov These compounds, along with others from the same series, exhibited appreciable analgesic effects in mice. nih.govscispace.com
Another investigation focused on a specific piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) . nih.gov In the formalin test, oral administration of LQFM-008 significantly reduced licking time in both the neurogenic (first) and inflammatory (second) phases of the test, indicating both central and peripheral analgesic activity. nih.gov The study suggested that the analgesic effects of this compound are mediated, at least in part, through the serotonergic pathway. nih.gov These findings position 1-phenyl-1H-pyrazole derivatives as attractive candidates for the development of new pain management therapies. nih.gov
Neuroprotective Effects
Phenylpropanoid derivatives are increasingly studied for the treatment of various diseases, with their neuroprotective capabilities being a key area of focus. nih.gov The antioxidant properties of these compounds are linked to their potential in treating neurodegenerative diseases. researchgate.net
Antimalarial Activity
The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of the Plasmodium parasite, necessitates the urgent development of new and effective antimalarial agents. nih.gov Pyrazole and pyrazoline derivatives have been identified as pharmacologically important scaffolds with significant potential in this area. nih.gov
The 4-aminoquinoline (B48711) pharmacophore remains a cornerstone in antimalarial drug discovery due to its low cost, ease of synthesis, and established mechanism of action. nih.gov Hybrid molecules combining the 4-aminoquinoline core with other heterocyclic systems, such as pyrano[2,3-c]pyrazole, have shown enhanced potency. The presence of bulky and lipophilic groups like phenyl and furan (B31954) on the pyrazole ring can increase antimalarial activity against chloroquine-sensitive strains. nih.gov
A key strategy in combating drug resistance is the development of hybrid drugs that covalently link two or more active pharmacophores, potentially acting on multiple targets within the parasite. nih.gov
Table 1: Antimalarial Activity of Selected Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives nih.gov
| Compound | EC50 (μM) vs. 3D7 (CQ-sensitive) | EC50 (μM) vs. K1 (CQ-resistant) |
| 4a | Potent Inhibition | 0.25 ± 0.03 |
| 4b | ~10x more potent than Chloroquine | 0.02 ± 0.01 |
| 4c | 2-20 | Active |
| 4d | 2-20 | 0.30 ± 0.01 |
Anticonvulsant Potential
Epilepsy is a neurological disorder characterized by recurrent seizures, and many current antiepileptic drugs (AEDs) have significant side effects. nih.govnih.gov This has driven research into novel anticonvulsant agents, with pyrazole derivatives showing considerable promise. nih.govminia.edu.eg The anticonvulsant action of the pyrazole moiety is attributed to its nature as a two-electron donor system and its ability to act as a constrained pharmacophore at receptor sites. researchgate.net
Studies have shown that substituting the 1H position of the pyrazole ring with phenyl or substituted phenyl groups can increase anticonvulsant activity. researchgate.net In various animal models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays, synthesized pyrazole derivatives have demonstrated significant anticonvulsant effects. nih.gov For instance, certain 1-alkoxy-1H-benzo[d]-1,2,3-triazole derivatives have shown better anticonvulsant activity against MES than standard drugs, without exhibiting neurotoxicity. researchgate.net
Research has also explored the anti-inflammatory and anticonvulsant potential of various substituted coumarin (B35378) derivatives, indicating a multi-target approach to seizure control. nih.gov
Antidepressant Effects
The pyrazole structure is a focus of interest for its wide range of biological activities, including antidepressant effects. minia.edu.eg Hydrazides and their derivatives have also been reported to possess various pharmacological activities, including antidepressant properties. minia.edu.eg
One notable derivative, 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (PPMP), has demonstrated antidepressant-like effects in preclinical studies. nih.gov Research indicates that PPMP's mechanism of action involves both the serotonergic and catecholaminergic systems, without inhibiting monoamine oxidase (MAO) activity. nih.gov Furthermore, prolonged administration of PPMP has been shown to increase hippocampal levels of brain-derived neurotrophic factor (BDNF), a key molecule in neurogenesis and synaptic plasticity. nih.gov
In behavioral tests in mice, such as the forced swimming test and tail suspension test, PPMP significantly reduced immobility time, an indicator of antidepressant activity. nih.gov Other synthesized pyrazole derivatives have also shown marked antidepressant activity, in some cases nearly twice the activity of the standard drug imipramine. minia.edu.eg
Antioxidant Mechanisms
Pyrazole derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. mdpi.commdpi.com The phenyl-pyrazolone unit, in particular, acts as a scavenger of oxygen free radicals. mdpi.com This mechanism is well-known for the drug edaravone, which is also an aldehyde-reactive molecule. mdpi.com
The antioxidant activity of these compounds can be evaluated using various assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.gov Studies have shown that some 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives exhibit potent antioxidant activity, with some molecules showing action comparable to the standard drug diclofenac (B195802) sodium. semanticscholar.org The presence of electron-donating groups at the para position of the phenyl nucleus appears to enhance antioxidant activity. semanticscholar.org
Furthermore, some pyrazole derivatives have demonstrated the ability to inhibit reactive oxygen species (ROS) formation and have shown good antioxidant properties in radical scavenging screenings. researchgate.net Docking simulations have also suggested that certain pyrazole derivatives possess excellent antioxidant properties. nih.gov
Table 2: Antioxidant Activity of Selected Phenyl-Pyrazolone Derivatives mdpi.com
| Compound | DPPH Radical Scavenging Activity (EC50) |
| Edaravone (1) | Highest |
| Compound 2 | Significant |
| Compound 3 | Significant |
| Compound 4 | Lower |
| Compound 5 | Lower |
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, and current treatments are often inefficient. researchgate.net This has spurred the search for new drugs, with pyrazole derivatives emerging as a promising class of compounds.
Specifically, 1H-pyrazole-4-carbohydrazides have been synthesized and evaluated for their in vitro antileishmanial activities. nih.gov Among these, derivatives with specific substitutions, such as a bromine atom at position X and a nitro group at position Y, or a nitro group at X and a chlorine atom at Y, have shown the most effectiveness against promastigote forms of L. amazonensis. nih.gov
Another study reported on a new pyrazole derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole, which inhibited the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum. nih.gov The 50% inhibitory concentration (IC50) values for this compound were only slightly higher than those of amphotericin B, a potent antileishmanial agent. nih.gov
Table 3: Antileishmanial Activity of a Pyrazole Derivative Against Leishmania Promastigotes nih.gov
| Leishmania Species | IC50 (μg/mL) of Pyrazole Derivative | IC50 (μg/mL) of Amphotericin B |
| L. tropica | 0.48 | 0.23 |
| L. major | 0.63 | 0.29 |
| L. infantum | 0.40 | 0.24 |
Herbicidal and Insecticidal Activities
Herbicidal Activity:
Pyrazole-containing compounds are widely used in agriculture due to their simple synthesis and broad biological activity, including herbicidal effects. nih.gov Several pyrazole derivatives have been developed as commercial herbicides. mdpi.com Research has focused on designing novel pyrazole derivatives with improved herbicidal properties. For instance, a series of phenylpyridine moiety-containing pyrazole derivatives were synthesized and evaluated. nih.gov Some of these compounds exhibited moderate herbicidal activities against weeds like Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis in post-emergence treatments. nih.gov
Another approach involved combining isothiocyanates with substituted pyrazoles to create novel compounds with high herbicidal activity. mdpi.com Certain substituted pyrazole aminopropylisothiocyanates showed good herbicidal activities against various weeds. mdpi.com
Table 4: Herbicidal Activity of Phenylpyridine Pyrazole Derivatives (Post-emergence) nih.gov
| Compound | Inhibition (%) against Setaria viridis at 150 g a.i./hm² |
| 6a | 50% |
| 6c | 50% |
| Pyroxasulfone (B108660) (Reference) | Slightly lower than 6a and 6c |
Insecticidal Activity:
Compounds containing pyrazole moieties have also demonstrated potent insecticidal activity against various plant-feeding insects. researchgate.net Researchers have synthesized 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings. Bioassays revealed that some of these new compounds exhibit good insecticidal activities against Aphis fabae. researchgate.net One compound, in particular, showed 85.7% mortality against A. fabae at a low concentration, an activity level comparable to the commercial insecticide imidacloprid. researchgate.net
Structure Activity Relationship Sar and Mechanistic Elucidation
Rational Design and Structural Optimization
The design of novel pyrazole (B372694) derivatives often begins with a deep understanding of the target enzyme or receptor's structure and mechanism. taylorandfrancis.com This knowledge allows for the rational design of molecules with specific functionalities intended to interact with key residues in the biological target. taylorandfrancis.comnih.gov For instance, the synthesis of 5-amino-1H-pyrazole-4-carboxylic acid derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors was guided by a structure-based pharmacophore model and molecular docking. nih.gov This approach led to the identification of potent and metabolically stable inhibitors. nih.gov
Structural optimization is an iterative process involving the synthesis and biological evaluation of a series of related compounds. taylorandfrancis.com For example, a library of 1-phenyl-pyrazole-4-carboxylic acid derivatives was synthesized and evaluated as xanthine (B1682287) oxidoreductase (XOR) inhibitors. nih.gov This systematic approach allowed for the elucidation of SAR and the identification of compounds with nanomolar inhibitory potency. nih.gov Computational methods, such as molecular docking, are often employed to predict the binding modes of designed ligands and to understand the impact of structural modifications on binding affinity. nih.gov In the case of XOR inhibitors, docking studies provided insights into the binding orientation of the pyrazole core within the enzyme's active site. nih.gov
The synthesis of these rationally designed compounds often involves multi-step procedures. For example, the creation of pyrazole-4-carbaldehyde derivatives can be achieved through the Vilsmeier-Haack reaction of hydrazones. nih.gov Similarly, pyrazole-carboxamides have been synthesized from pyrazole carboxylic acid, which is first converted to an acid chloride. nih.gov These synthetic strategies provide the flexibility to introduce a wide range of substituents for structural optimization.
Substituent Effects on Biological Activity
The type and position of substituents on the pyrazole ring and its associated phenyl group play a critical role in modulating the biological activity of methyl 1-phenyl-1H-pyrazole-4-carboxylate and its analogs. researchgate.net These substituents can influence the compound's electronic properties, lipophilicity, steric profile, and ability to form specific interactions with biological targets. researchgate.net
The substitution pattern on the pyrazole ring itself is a key determinant of activity. researchgate.net Common substituents include alkyl (e.g., methyl), aryl (e.g., phenyl), and carboxyl groups. researchgate.net The introduction of different functional groups can significantly alter the compound's pharmacological properties. For instance, in a series of pyrazole derivatives, the presence of a methyl group at the C4 position of the pyrazole ring led to a notable 50-fold increase in affinity for CYP2E1 compared to the unsubstituted pyrazole. nih.gov Conversely, a larger, more hydrophobic phenyl group at the C3 position did not enhance affinity. nih.gov
The following table summarizes the effects of various substituents on the biological activity of pyrazole derivatives based on findings from several studies.
Molecular Interaction Profiling
The biological activity of this compound and its derivatives is ultimately determined by their specific interactions with biological macromolecules. nih.gov These interactions, which include hydrogen bonding, hydrophobic interactions, and pi-pi stacking, dictate the binding affinity and selectivity of the compound for its target. nih.govnih.gov
Hydrogen bonds are crucial directional interactions that contribute significantly to the binding affinity of ligands to their receptors. researchgate.net The pyrazole nucleus, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor (N-H) and acceptor. mdpi.com The carboxylate group in this compound provides an additional hydrogen bond acceptor site (C=O).
Molecular modeling studies have shown that pyrazole analogs can form classical hydrogen bonds with the active site of enzymes like cyclooxygenase-2 (COX-2). nih.gov In a study of pyrazolyl–thiazole (B1198619) derivatives, one compound was observed to form hydrogen bonds with Ser52 of the target protein. rsc.org Another derivative exhibited π-donor hydrogen bonds with Tyr149. rsc.org The ability to form these specific interactions is often a key feature of potent inhibitors. For example, in a series of 5-amino-1H-pyrazole-4-carboxylic acid derivatives designed as PTP1B inhibitors, hydrogen bonding was a critical component of their rational design. nih.gov
The importance of hydrophobicity is highlighted in studies of pyrazole derivatives targeting various enzymes. For instance, in the design of PTP1B inhibitors, compounds with different hydrophobic tails were synthesized to optimize binding. nih.gov Similarly, for pyrazole derivatives binding to CYP2E1, the introduction of a hydrophobic phenyl group was a key structural modification, although its effect on affinity was complex and dependent on its position. nih.gov In another study, the hydrophobic extension of pyrazole-linked compounds was a deliberate strategy to target variable amino acids in the active site of carbonic anhydrase isoforms. nih.gov The angularly suitable phenyl substituents in a pyrazole-carboxamide were predicted to interact with several apolar amino acid residues at the entrance of the hCA I and hCA II receptor active sites. nih.gov
Pi-pi stacking is a non-covalent interaction that occurs between aromatic rings. nih.gov The phenyl ring and the pyrazole ring of this compound are both capable of participating in such interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. nih.gov
These stacking interactions can significantly contribute to the stability of the ligand-receptor complex. nih.gov For example, molecular modeling of pyrazole analogs with the COX-2 active site revealed the presence of π-π interactions. nih.gov In a study of pyrazolyl–thiazole derivatives, π–π stacking with Tyr150 was observed for two different compounds, contributing to their high binding affinity. rsc.org The possibility of stacking interactions between an oxadiazole ring (another five-membered heterocycle) and aromatic residues in acetylcholinesterase has also been demonstrated, suggesting a similar potential for the pyrazole ring. nih.gov The orientation of these interactions can be parallel-displaced or T-shaped. researchgate.net
Advanced Applications and Emerging Research Directions
Applications in Agrochemical Science
The pyrazole (B372694) nucleus is a well-established pharmacophore in the agrochemical industry, and derivatives of 1-phenyl-pyrazole-4-carboxylic acid are integral to the development of modern crop protection agents. Research has focused on modifying this core structure to create potent and selective herbicides and fungicides.
Herbicidal Activity: A range of phenylpyridine moiety-containing pyrazole derivatives have been synthesized and evaluated for their herbicidal properties. nih.gov In greenhouse trials, certain compounds demonstrated moderate post-emergence herbicidal activity against problematic weeds like Digitaria sanguinalis (large crabgrass), Abutilon theophrasti (velvetleaf), and Setaria viridis (green foxtail). nih.gov For instance, compounds 6a and 6c from one study showed 50% inhibition of Setaria viridis, a performance slightly superior to the commercial herbicide pyroxasulfone (B108660) under the same conditions. nih.gov These findings highlight the potential of pyrazole-4-carboxylate derivatives as lead compounds for discovering new post-emergence herbicides. nih.gov Other studies have also confirmed that substituted phenylpyrazole derivatives can exhibit significant herbicidal activity, with some achieving over 90% control of Abutilon theophrasti at application rates of 150 grams per hectare. nih.gov
Fungicidal Activity: In the realm of fungicides, pyrazole-4-carboxamides, which can be synthesized from methyl 1-phenyl-1H-pyrazole-4-carboxylate, are particularly prominent. Many of these compounds function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a critical mode of action against fungal respiration. One such derivative, N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, has shown excellent in-vivo fungicidal activity against Rhizoctonia solani, the pathogen responsible for rice sheath blight. nih.gov Field trials confirmed its efficacy, demonstrating control levels comparable to the commercial fungicide thifluzamide. nih.gov Molecular docking studies suggest these compounds bind effectively to the active site of the target protein, succinate dehydrogenase, explaining their potent inhibitory action. nih.gov
Table 1: Examples of Agrochemical Activity in Pyrazole Derivatives
| Compound Class | Target Pest | Efficacy Example | Source |
|---|---|---|---|
| Phenylpyridine Pyrazole Derivatives | Setaria viridis (Green Foxtail) | 50% inhibition, slightly superior to pyroxasulfone. | nih.gov |
| Substituted Phenylpyrazoles | Abutilon theophrasti (Velvetleaf) | >90% control at 150 g/ha. | nih.gov |
| Pyrazole-4-Carboxamides (SDHI) | Rhizoctonia solani (Rice Sheath Blight) | Efficacy of 68.10% in field trials, comparable to thifluzamide. | nih.gov |
Role in Materials Science (e.g., Dyes, Fluorescent Agents)
The inherent aromaticity and tunable electronic properties of the pyrazole ring make it an attractive scaffold for designing organic materials with specific optical and electronic functions. Derivatives of this compound are being explored as components in organic dyes, fluorescent probes, and sensitizers for solar cells.
Dye-Sensitized Solar Cells (DSSCs): The donor-π-acceptor (D-π-A) architecture is a fundamental design principle for organic sensitizers in DSSCs. nih.gov The pyrazole nucleus can be incorporated into this structure as a stable and effective component. Researchers have designed novel diazo-pyrazole analogues as photosensitizers, demonstrating their potential in this renewable energy technology. researchgate.net Computational and experimental modeling of these pyrazole-based dyes have shown that their photovoltaic efficiency can be fine-tuned through strategic substitution, with some designs achieving an efficiency of 7.439%, a significant improvement over standard cells. researchgate.net The pyrazole moiety's favorable photophysical and electrochemical properties contribute to strong light absorption, high molar extinction coefficients, and balanced charge transport, which are all critical for efficient solar energy conversion. rsc.org
Fluorescent Agents and Bioimaging: Pyrazole derivatives are increasingly recognized for their fluorescent properties, which include high quantum yields, photostability, and sensitivity to their environment (solvatofluorochromism). nih.gov This has led to their development as fluorescent probes for bioimaging, a technique for visualizing biological processes in real-time. nih.gov The synthetic versatility of the pyrazole scaffold allows for the creation of probes that can detect specific ions or cellular conditions like temperature and hypoxia. nih.gov Their good membrane permeability and biocompatibility make them well-suited for applications in living cells. nih.gov For example, pyrazole-based dyes have been developed for the in vivo detection of c-Met, a protein biomarker for cancer, showcasing their potential in diagnostics. nih.gov
Table 2: Applications of Pyrazole Derivatives in Materials Science
| Application | Compound Type | Key Feature | Significance | Source |
|---|---|---|---|---|
| Dye-Sensitized Solar Cells | Diazo-pyrazole analogues | Efficient photosensitizers (D-π-A structure) | Enhanced photovoltaic efficiency (up to 7.439%). | researchgate.net |
| Fluorescent Probes | Functionalized pyrazoles | High quantum yield and photostability | Used for bioimaging and detecting cancer biomarkers. | nih.gov |
Catalytic Applications and Ligand Design
The pyrazole ring is an excellent N-donor ligand for coordinating with transition metals. researchgate.net The ability to easily modify the substituents on the pyrazole ring allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, making them highly versatile catalysts for a wide range of organic transformations. research-nexus.netbohrium.com
The nitrogen atoms of the pyrazole ring can effectively coordinate with metal ions like copper, nickel, palladium, and manganese. researchgate.netresearch-nexus.netrsc.org This has led to the development of pyrazole-based catalysts for reactions such as C-C bond formation, oxidation, and hydrogenation. researchgate.netbohrium.com
For instance, new pyrazole-based ligands have been synthesized and complexed with copper(II) ions to create catalysts that mimic the active site of the catecholase enzyme. research-nexus.netbohrium.com These complexes show excellent catalytic activity in the oxidation of catechol to o-quinone. research-nexus.netbohrium.com The reaction rates are influenced by factors such as the solvent, the specific metal ion, and the ligand-to-metal ratio, demonstrating that the catalytic system can be optimized for performance. bohrium.com The flexible design of pyrazole-based ligands has also led to their application in homogeneous catalysis and as models for understanding biochemical processes. nih.gov
Supramolecular Assembly and Coordination Chemistry
The field of supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. Pyrazole-4-carboxylate derivatives are exceptional building blocks for creating such assemblies, including coordination polymers (CPs) and metal-organic frameworks (MOFs). acs.orgacs.org
The ligand possesses both N-donor sites on the pyrazole ring and O-donor sites on the carboxylate group, allowing it to bridge multiple metal centers in various coordination modes. acs.orgmdpi.com This versatility enables the construction of diverse and fascinating structural topologies, from simple mononuclear complexes to one-dimensional (1D) chains, two-dimensional (2D) layers, and complex three-dimensional (3D) frameworks. acs.orgrsc.orgresearchgate.net
Researchers have synthesized novel CPs using pyrazole-4-carboxylic acid ligands and 3d transition metals like manganese, cobalt, and nickel. acs.orgacs.org These materials can exhibit interesting properties, such as forming layered structures with channels or displaying excellent photocatalytic performance for the degradation of organic pollutants under visible light. acs.orgacs.org The self-assembly process is driven by coordination bonds and reinforced by other non-covalent interactions like hydrogen bonding and π-π stacking, which stabilize the final supramolecular architecture. mdpi.comconicet.gov.arresearchgate.net The ability to control these interactions is key to crystal engineering and designing materials with targeted functions. conicet.gov.ar
Future Research Perspectives in Pyrazole-4-Carboxylate Chemistry
The chemistry of this compound and its analogues continues to be a vibrant and expanding area of research. The foundational knowledge established in agrochemicals, materials science, and catalysis opens up numerous avenues for future exploration.
Future research will likely focus on several key areas:
Rational Design of Catalysts: Building on the success of pyrazole-based ligands, future work will aim to design more efficient and selective catalysts for challenging chemical transformations. nih.gov This includes developing models for metalloenzymes and creating catalysts for green and sustainable chemistry applications. bohrium.com
Advanced Functional Materials: There is significant potential to create novel materials with tailored optical, electronic, and magnetic properties. This includes developing more efficient sensitizers for next-generation solar cells, highly sensitive and specific fluorescent probes for medical diagnostics and bioimaging, and new smart materials that respond to external stimuli. researchgate.netnih.gov
Agrochemical Innovation: The pyrazole scaffold will remain a crucial platform for discovering new herbicides and fungicides. nih.gov Future efforts will focus on optimizing lead compounds to enhance their activity, improve their safety profile, and overcome resistance issues in target pests.
Supramolecular Engineering: The principles of coordination chemistry and supramolecular assembly will be used to construct more complex and functional MOFs and CPs. acs.org Potential applications for these materials include gas storage, separation, and heterogeneous catalysis.
Medicinal Chemistry: While not the focus of this article, the biological activity of pyrazole derivatives is extensive. nih.govmdpi.com The pyrazole-4-carboxylate core is a "fruitful matrix" for the development of new therapeutic agents, and future research will undoubtedly continue to explore this potential. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
